The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is a complex organic molecule that exhibits potential biological activity. This compound is classified under the category of thieno[3,2-d]pyrimidines and triazoles, which are known for their diverse pharmacological properties. The presence of multiple functional groups in its structure suggests its utility in medicinal chemistry, particularly in the development of new therapeutic agents.
The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide generally involves several steps:
These synthetic pathways require careful control of reaction conditions to ensure high yields and purity of the final product.
The molecular formula for 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is . Its molecular weight is approximately 375.47 g/mol.
Structural Features:
The compound's structural characteristics can be represented by its canonical SMILES notation: CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=CS3.
The compound can undergo various chemical reactions typical for thieno[3,2-d]pyrimidines and triazoles:
These reactions are significant for further modification and optimization of the compound's pharmacological properties.
The mechanism of action for 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4H-1,2,4-triazol-3-yl)acetamide is not fully elucidated but is believed to involve:
Further studies are necessary to clarify these interactions and determine specific pathways affected by this compound.
The physical properties include:
Chemical properties include:
Relevant data such as melting point and boiling point should be determined experimentally as they are crucial for practical applications.
The compound has potential applications in various scientific fields:
CAS No.:
CAS No.: 13982-63-3
CAS No.: 2406-52-2
CAS No.:
CAS No.: 207740-41-8
CAS No.: 53696-69-8